1,3-Dibromobenzene
Overview
Description
It is a colorless liquid at room temperature with the chemical formula C6H4Br2 and a molar mass of 235.906 g·mol−1 . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
1,3-Dibromobenzene is an aryl bromide and isomer of dibromobenzene . It has been used as a starting material in the synthesis of antiviral Lufotrelvir
Mode of Action
It is known to undergo a formylation process to 2,6-dibromobenzaldehyde, by lithiation with lithium diisopropylamide in thf, followed by quenching with dimethylformamide . This reaction is a crucial step in the synthesis of Lufotrelvir, an antiviral drug.
Pharmacokinetics
Its physical properties such as its boiling point (218-220 °c ) and density (1.952 g/mL at 25 °C ) may influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
It has been used as a starting material in the synthesis of antiviral Lufotrelvir . The first step is formylation of 1,3-Dibromobenzene to 2,6-dibromobenzaldehyde .
Molecular Mechanism
It is known to undergo reactions such as palladium-catalyzed polyarylation .
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 218-219 °C and a melting point of -7 °C .
Metabolic Pathways
It is known to undergo reactions such as palladium-catalyzed polyarylation .
Preparation Methods
1,3-Dibromobenzene can be synthesized through several methods:
Diazotization and Sandmeyer Reaction: One common method involves the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction with cuprous bromide.
Lithiation and Formylation: Another method includes the lithiation of this compound with lithium diisopropylamide in tetrahydrofuran, followed by quenching with dimethylformamide to form 2,6-dibromobenzaldehyde.
Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dibromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Suzuki Coupling Reaction: This compound is used in Suzuki coupling reactions with phenyl boronic acid under palladium-catalyzed conditions to yield conjugated polyaryls.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can undergo these reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, lithium diisopropylamide, and cuprous bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dibromobenzene has several applications in scientific research:
Biology and Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of biologically active molecules.
Industry: It is employed in the production of polymers and other industrial chemicals through coupling reactions.
Comparison with Similar Compounds
1,3-Dibromobenzene is compared with its isomers and other similar compounds:
1,2-Dibromobenzene:
1,4-Dibromobenzene:
1,3-Dichlorobenzene: Similar in structure but with chlorine atoms instead of bromine.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various chemical reactions .
Properties
IUPAC Name |
1,3-dibromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLURSZEMLAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051555 | |
Record name | 1,3-Dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |
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Molecular Weight |
235.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | m-Dibromobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.26 [mmHg] | |
Record name | m-Dibromobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8511 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
108-36-1 | |
Record name | 1,3-Dibromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dibromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7051555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dibromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.250 | |
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Record name | M-DIBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74EF6KH8TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dibromobenzene?
A1: this compound has a molecular formula of C6H4Br2 and a molecular weight of 235.906 g/mol.
Q2: What is the melting point difference between the dibromobenzene isomers and what does it indicate?
A2: 1,4-Dibromobenzene has a significantly higher melting point than 1,2- and this compound. This difference aligns with Carnelley's rule, which relates melting point to molecular symmetry, and correlates with the frequency of Br···Br halogen bonds. []
Q3: Does the structure of this compound change under high pressure?
A3: Single-crystal X-ray diffraction studies show that this compound maintains its orthorhombic crystal structure (space group P212121, Z' = 2) even under pressures up to 1.6 GPa. This indicates a stable crystal structure under high pressure conditions. [, ]
Q4: How does the heat capacity of liquid this compound change with temperature?
A4: The heat capacity (Cp) of liquid this compound increases with temperature within the range of 283.15 K to 353.15 K. This relationship can be accurately predicted using a simple equation based on the additive character of molar heat capacity in chloro and bromo derivatives of benzene. []
Q5: How can this compound be used to synthesize [U-14C]-1,3-dibromobenzene and [13C6]-1,3-dibromobenzene?
A5: A four-step procedure utilizing the corresponding bromobenzene as the starting material can be employed to synthesize both [U-14C]-1,3-dibromobenzene and [13C6]-1,3-dibromobenzene with high specific activity and isotopic incorporation. This method enables the production of valuable precursors for the synthesis of isotopologues. []
Q6: Can this compound be used to synthesize C-glycosides?
A6: Yes, a palladium-catalyzed coupling reaction between 1-(tributylstannyl)-D-glucals and this compound can be utilized for the efficient synthesis of C-glycosides, specifically achieving symmetric or dis-symmetric di-C-glycosidation. []
Q7: How is this compound utilized in the synthesis of silametacyclophanes?
A7: this compound reacts with the 9-borabicyclo[3.3.1]nonane (9-BBN) adduct of dimethyldiallylsilane in a palladium-catalyzed coupling reaction to produce 4-dimethyl-4-sila[7]metacyclophane. This reaction highlights the utility of this compound in constructing macrocyclic cage compounds. []
Q8: How can this compound be used in the preparation of acetylene-terminated resins?
A8: An Ullmann ether reaction employing this compound and various bisphenols (e.g., bisphenol A, 4,4'-thiodiphenol, resorcinol) in the presence of cuprous or cupric oxide produces bromine-terminated oligomers. These oligomers can be further modified to generate acetylene-terminated matrix resin systems suitable for composite applications. [, ]
Q9: What is the role of this compound in the synthesis of poly(phenylenevinylene)-based polymers?
A9: While this compound alone yielded polymers with poor solubility when reacted with 4,4'-divinylazobenzene via palladium-catalyzed coupling polymerization, incorporating hexyl groups on either monomer led to soluble polymers with desirable properties like redshifted absorption in the visible region. []
Q10: Can this compound be used to synthesize macrocycles containing 1,3-disubstituted benzene moieties?
A10: Yes, palladium-catalyzed diamination of this compound with various polyamines offers a simple and efficient one-pot synthesis for a new family of polyaza- and polyoxapolyazamacrocycles. []
Q11: How is this compound used in the synthesis of organic conductors?
A11: this compound serves as a component in the electrocrystallization medium for synthesizing organic conductors of the (BEDT-TTF)4AI[MIII(C2O4)3]·G family. It facilitates the incorporation of various guest molecules (G) into the crystal structure, influencing the resulting salt's properties. []
Q12: Can this compound be used in the synthesis of fluorescent polymers?
A12: Yes, the palladium-catalyzed polycondensation of this compound with 3,6-diaminoacridine (proflavine) yields polyamines and polyamides incorporating acridine units. These polymers exhibit strong fluorescence and demonstrate photosensitized reduction of methyl viologen, highlighting their potential in photocatalytic applications. []
Q13: Is this compound a metabolite of any other compounds?
A13: Yes, this compound has been identified as a metabolite of polybrominated diphenyl ether 99 (BDE 99) in human liver microsomes. []
Q14: How does the hepatotoxicity of this compound compare to its isomers?
A14: Studies in mice show that this compound induces significant hepatotoxicity, similar to 1,2-dibromobenzene. Both compounds caused a considerable decrease in liver glutathione (GSH) levels and increased serum glutamate-pyruvate transaminase (GPT) and γ-glutamyltransferase (γ-GT) activities, indicating liver damage. []
Q15: What is the bioconcentration potential of this compound in aquatic organisms?
A15: Research indicates that this compound reaches a steady equilibrium concentration in rainbow trout after 90 days of exposure at environmentally relevant concentrations. This suggests a moderate bioconcentration potential, further supported by its log bioconcentration factor (BCF) correlating well with its log octanol-water partition coefficient (Kow). []
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